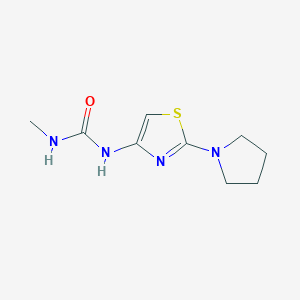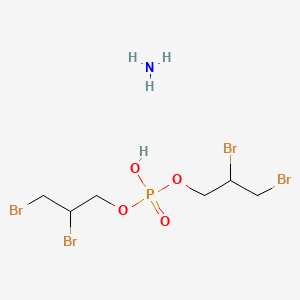
Ammonium bis(2,3-dibromopropyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium bis(2,3-dibromopropyl) phosphate is an organophosphorus compound with the molecular formula C6H11Br4O4P. It is a derivative of bis(2,3-dibromopropyl) phosphate, which is known for its flame-retardant properties. This compound is used in various industrial applications, particularly in the production of flame-retardant materials.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium bis(2,3-dibromopropyl) phosphate can be synthesized through the reaction of 2,3-dibromopropanol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials, including 2,3-dibromopropanol and phosphoric acid, are mixed and reacted under optimized conditions. The resulting product is then purified and neutralized with ammonium hydroxide to obtain the final compound.
化学反応の分析
Types of Reactions
Ammonium bis(2,3-dibromopropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds.
科学的研究の応用
Ammonium bis(2,3-dibromopropyl) phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant textiles, plastics, and coatings.
作用機序
The mechanism of action of ammonium bis(2,3-dibromopropyl) phosphate involves its ability to interfere with the combustion process. The bromine atoms in the compound release free radicals that quench the flame, while the phosphate group forms a protective char layer on the material’s surface. This dual action helps to prevent the spread of fire and reduce flammability.
類似化合物との比較
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar properties but different molecular structure.
Bis(2,3-dibromopropyl) phosphate: The parent compound of ammonium bis(2,3-dibromopropyl) phosphate, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of bromine and phosphate groups, which provide enhanced flame-retardant properties. Its ammonium salt form also offers improved solubility and ease of handling compared to other similar compounds.
特性
CAS番号 |
34432-82-1 |
|---|---|
分子式 |
C6H14Br4NO4P |
分子量 |
514.77 g/mol |
IUPAC名 |
azane;bis(2,3-dibromopropyl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |
InChIキー |
HUNCOJQSARNBJJ-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |
関連するCAS |
5412-25-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


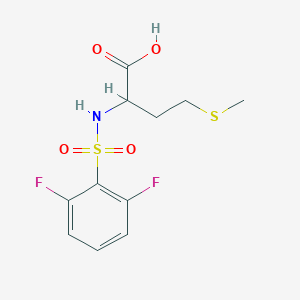
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)

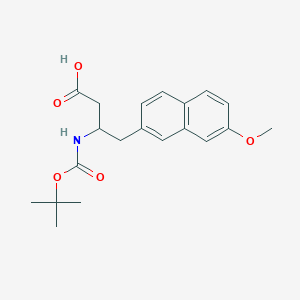

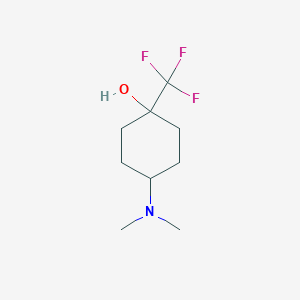
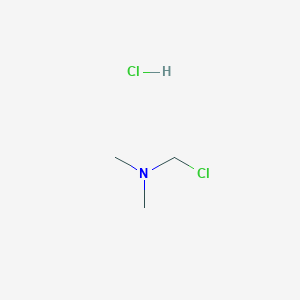
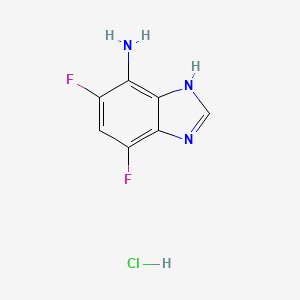

![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
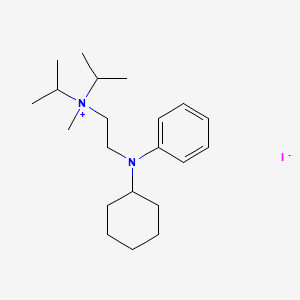
![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
